1-(4-Tetrahydropyranyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Hydrochloride 1-(4-Tetrahydropyranyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Hydrochloride
Brand Name: Vulcanchem
CAS No.: 1434128-47-8
VCID: VC2721227
InChI: InChI=1S/C10H15N3O.ClH/c1-3-14-4-2-9(1)13-10-7-11-5-8(10)6-12-13;/h6,9,11H,1-5,7H2;1H
SMILES: C1COCCC1N2C3=C(CNC3)C=N2.Cl
Molecular Formula: C10H16ClN3O
Molecular Weight: 229.71 g/mol

1-(4-Tetrahydropyranyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Hydrochloride

CAS No.: 1434128-47-8

Cat. No.: VC2721227

Molecular Formula: C10H16ClN3O

Molecular Weight: 229.71 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Tetrahydropyranyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Hydrochloride - 1434128-47-8

Specification

CAS No. 1434128-47-8
Molecular Formula C10H16ClN3O
Molecular Weight 229.71 g/mol
IUPAC Name 1-(oxan-4-yl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole;hydrochloride
Standard InChI InChI=1S/C10H15N3O.ClH/c1-3-14-4-2-9(1)13-10-7-11-5-8(10)6-12-13;/h6,9,11H,1-5,7H2;1H
Standard InChI Key SFRJNJLRSMZOJF-UHFFFAOYSA-N
SMILES C1COCCC1N2C3=C(CNC3)C=N2.Cl
Canonical SMILES C1COCCC1N2C3=C(CNC3)C=N2.Cl

Introduction

Chemical Identity and Nomenclature

1-(4-Tetrahydropyranyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Hydrochloride is a heterocyclic compound characterized by a fused ring system with a tetrahydropyranyl substituent. The compound exists as a hydrochloride salt, which enhances its stability and solubility properties for research applications.

Identification Parameters

ParameterValue
CAS Registry Number1434128-47-8
Molecular FormulaC₁₀H₁₆ClN₃O
Molecular Weight229.71 g/mol
IUPAC Name1-(oxan-4-yl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole;hydrochloride
SMILES NotationC1COCCC1N2C3=C(CNC3)C=N2.Cl
InChIInChI=1S/C10H15N3O.ClH/c1-3-14-4-2-9(1)13-10-7-11-5-8(10)6-12-13;/h6,9,11H,1-5,7H2;1H
InChIKeySFRJNJLRSMZOJF-UHFFFAOYSA-N

The compound is also known by several synonyms in scientific literature and commercial catalogs, including MFCD24335243 and 1-(oxan-4-yl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole hydrochloride .

Structural Characteristics and Physical Properties

Structural Features

The core structure consists of a bicyclic system where a pyrazole ring is fused with a partially reduced pyrrole ring, forming a 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold. A tetrahydropyranyl group is attached at the N-1 position of the pyrazole ring, contributing to the compound's unique three-dimensional orientation and potential binding characteristics .

Physical and Chemical Properties

PropertyDescription/Value
Physical StateSolid
AppearanceCrystalline powder
SolubilitySoluble in polar organic solvents and water due to its hydrochloride salt form
StabilityGenerally stable under standard laboratory conditions
LogP (calculated)Approximately 1.5 (estimated based on similar structures)

The hydrochloride salt formation significantly alters the pharmaceutical properties compared to the free base, potentially enhancing bioavailability in biological systems and stability in formulations .

Biological Activity and Pharmacological Relevance

Structure-Activity Relationships

Based on research with structurally similar compounds, several key structure-activity relationships have been identified for this chemical class:

Structural FeaturePotential Impact on Activity
Pyrazole N-substituentInfluences binding affinity and selectivity profiles
Conformation of the tetrahydropyrrole ringAffects spatial orientation and target recognition
Position and nature of additional substituentsModulates potency, physicochemical properties, and pharmacokinetic characteristics

These structure-activity relationships provide valuable insights for medicinal chemists seeking to optimize this scaffold for specific therapeutic applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator